![molecular formula C18H29N5O2 B5560371 4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)
4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a class of chemicals that have been explored for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. These compounds are derived from modifications to the piperazine and pyrimidine backbones, indicative of their complex synthesis and the potential for varied chemical properties and interactions (Mattioda et al., 1975).
Synthesis Analysis
The synthesis of compounds related to the specified chemical often involves the annulation of primary amines with resin-bound bismesylates, utilizing microwave-assisted solid-phase synthesis techniques. This process is critical for the development of various piperazines and diazaspirocycles, demonstrating the complexity and precision required in the synthesis of these compounds (Macleod et al., 2006).
Molecular Structure Analysis
The structural analysis of compounds like 4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine involves understanding the spirocyclic and piperazine components. These structures are crucial for their pharmacological activity and are characterized by their ability to form stable crystal structures and exhibit specific interactions, as seen in the study of hydrochloride salts of similar compounds (Ullah & Stoeckli-Evans, 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are significantly influenced by their piperazine and pyrimidine segments. The piperazine moiety, in particular, is known for its versatility in chemical reactions, including its role in the formation of antimicrobial/antimycobacterial agents and its involvement in the synthesis of 5-HT1A receptor agonists, highlighting the diverse chemical functionality of these compounds (Patel et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Modifications
The development of piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes through microwave-assisted solid-phase synthesis has been reported. This synthesis process relies on the annulation of primary amines with resin-bound bismesylates, facilitated by the introduction of an α-methyl benzyl carbamate resin linker. This method permits the cleavage of the heterocycles under mildly acidic conditions, avoiding contamination from linker-derived N-alkylated byproducts (Macleod et al., 2006).
Pharmacological Properties and Applications
New 4-piperazinopyrimidines with a methylthio substituent at the 5 position of the pyrimidine ring have been synthesized, displaying a range of pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Antimicrobial Activities
The creation of novel 1,2,4-triazole derivatives, including compounds featuring the piperazine moiety, has been explored. These compounds were synthesized from the reaction of various ester ethoxycarbonylhydrazones with several primary amines, demonstrating good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Activities
A series of new visnagen and khellin furochromone pyrimidine derivatives were prepared and evaluated for their anti-inflammatory and analgesic activities. Compounds were synthesized by reacting 6-amino-2-thiouracil with visnagen or khellin, leading to derivatives that exhibited promising activities (Abu‐Hashem & Youssef, 2011).
Receptor Binding Affinity and Molecular Docking
Substituted chromene and quinoline moieties, when attached to pyrimide and piperazine structures, have been synthesized and evaluated for their receptor binding affinity and anti-proliferative activities against human breast cancer cell lines. This research showcases the importance of the structural relationship between different moieties for enhancing pharmacological activities (Parveen et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[4-(1,9-dioxaspiro[5.5]undecan-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-14-12-16(21-17(19)20-14)23-7-5-22(6-8-23)15-2-9-25-18(13-15)3-10-24-11-4-18/h12,15H,2-11,13H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXGAZLMWWOXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N2CCN(CC2)C3CCOC4(C3)CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1,9-Dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]thio}-1,3-benzoxazole](/img/structure/B5560316.png)
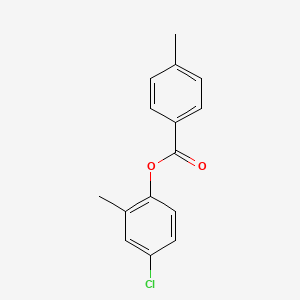
![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
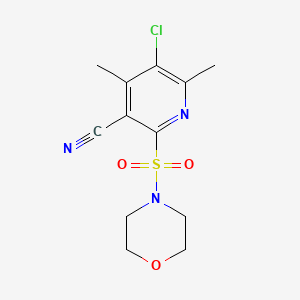
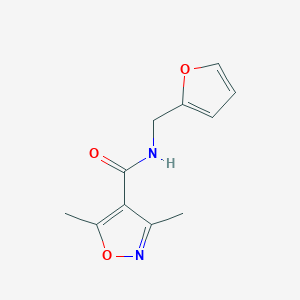
![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)
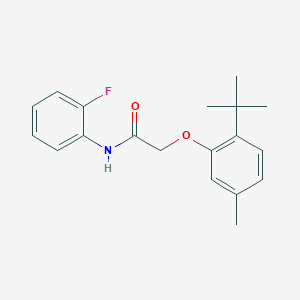
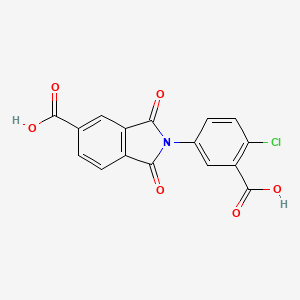
![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5560358.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)